(4Z)-2-(4-iodophenyl)-4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one
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Overview
Description
(4Z)-2-(4-IODOPHENYL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound characterized by its unique structure, which includes an iodophenyl group and a propan-2-ylphenyl group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(4-IODOPHENYL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multiple steps, starting with the preparation of the iodophenyl and propan-2-ylphenyl precursors. These precursors are then subjected to a series of reactions, including condensation and cyclization, to form the final oxazole ring structure. Common reagents used in these reactions include iodine, isopropylbenzene, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as solid-state, high-pressure, hydrothermal, molten salt, and combustion syntheses. Each method involves different heating and cooling conditions, as well as varying chemical environments to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(4-IODOPHENYL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen substitution reactions can occur, replacing the iodine atom with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
(4Z)-2-(4-IODOPHENYL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties .
Mechanism of Action
The mechanism of action of (4Z)-2-(4-IODOPHENYL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism .
Properties
Molecular Formula |
C19H16INO2 |
---|---|
Molecular Weight |
417.2 g/mol |
IUPAC Name |
(4Z)-2-(4-iodophenyl)-4-[(4-propan-2-ylphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C19H16INO2/c1-12(2)14-5-3-13(4-6-14)11-17-19(22)23-18(21-17)15-7-9-16(20)10-8-15/h3-12H,1-2H3/b17-11- |
InChI Key |
RPMGDRLUXCJEIP-BOPFTXTBSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)I |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)I |
Origin of Product |
United States |
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